![molecular formula C9H10F3NO B164607 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol CAS No. 133562-36-4](/img/structure/B164607.png)
2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol
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Overview
Description
“2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol” is an organic compound that belongs to the class of trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular formula of “2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol” is C9H10F3NO . It includes a benzene ring substituted with a trifluoromethyl group and an aminoethanol group .Physical And Chemical Properties Analysis
The molecular weight of “2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol” is 205.18 . It appears as a solid under normal conditions .Scientific Research Applications
Catalyst for Chiral Synthesis
2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol serves as a key chiral intermediate in the synthesis of various pharmaceuticals. For instance, it has been used in the efficient anti-Prelog’s bioreduction of 3,5-bis(trifluoromethyl) acetophenone, crucial for the synthesis of aprepitant, a medication used in chemotherapy-induced nausea and vomiting. A study demonstrated the application of a catalyst derived from Burkholderia cenocepacia for this purpose, highlighting its potential in obtaining aromatic chiral alcohols, which are valuable building blocks in pharmaceutical applications (Yu et al., 2018).
Biocatalysis in Pharmaceutical Intermediates
Another study focused on the biocatalytic preparation of optically pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, highlighting its importance as a pharmaceutical intermediate. The research developed a bioprocess using recombinant Escherichia coli cells, achieving high enantioselectivity and efficiency in the asymmetric reduction of 4-(trifluoromethyl)acetophenone. This method presents a scalable and potentially applicable process for the pharmaceutical industry, showcasing the versatility of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol in drug synthesis (Chen et al., 2019).
Antimicrobial Properties
The compound also finds application in the synthesis of new molecules with biological activities. For example, the treatment of 1,1,1-trifluoromethyl-3-cyano-3-phenylpropanone with heteroarylhydrazines led to the formation of 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles, which displayed significant antibacterial properties against a range of bacteria. This highlights the potential of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol derivatives in the development of new antimicrobial agents (Kumar et al., 2005).
Development of Chitosan Films
Furthermore, the compound's derivatives have been explored for their use in material science, such as in the development of chitosan films containing β-cyclodextrin inclusion complexes for controlled release of bioactives. This application underlines the multifunctionality of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol and its derivatives, extending beyond pharmaceuticals into materials science (Zarandona et al., 2020).
Synthesis of NLO Active Materials
Moreover, derivatives of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol have been synthesized for applications in non-linear optics (NLO), specifically for the development of NLO active polyurethanes. This underscores the compound's role in the synthesis of materials with advanced optical properties, contributing to fields such as photonics and optoelectronics (Jecs et al., 2009).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It may cause eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-amino-1-[2-(trifluoromethyl)phenyl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13/h1-4,8,14H,5,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEFMQWFYUHRQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551279 |
Source
|
Record name | 2-Amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50551279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol | |
CAS RN |
133562-36-4 |
Source
|
Record name | α-(Aminomethyl)-2-(trifluoromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133562-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50551279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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